6-(3-chlorophenyl)pyrazine-2-carboxylic acid
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Overview
Description
6-(3-chlorophenyl)pyrazine-2-carboxylic acid is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a pyrazine ring substituted with a 3-chlorophenyl group and a carboxylic acid group. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chlorophenyl)pyrazine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 1,2-diamines with 1,2-diketones.
Introduction of the 3-chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of 3-chlorophenyl with a halogenated pyrazine intermediate in the presence of a palladium catalyst.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a halogenated pyrazine with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(3-chlorophenyl)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Pyrazine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-chlorophenyl)pyrazine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly for its antimicrobial and antitubercular properties.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used in the development of agrochemicals and other industrial products due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 6-(3-chlorophenyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line antitubercular drug with a similar pyrazine core structure.
3-(phenylcarbamoyl)pyrazine-2-carboxylic acids: These compounds have similar structural features and are studied for their antimicrobial activities.
Uniqueness
6-(3-chlorophenyl)pyrazine-2-carboxylic acid is unique due to the presence of the 3-chlorophenyl group, which can influence its biological activity and chemical reactivity. This substitution pattern can enhance its antimicrobial properties and make it a valuable scaffold for drug development .
Properties
CAS No. |
1780350-69-7 |
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Molecular Formula |
C11H7ClN2O2 |
Molecular Weight |
234.6 |
Purity |
0 |
Origin of Product |
United States |
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